molecular formula C16H11Cl2NO4 B3481774 2-(3,4-dichlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

2-(3,4-dichlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

Cat. No. B3481774
M. Wt: 352.2 g/mol
InChI Key: MGFDZWNXSPSWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of phenylacetic acid derivatives and is structurally similar to other NSAIDs such as ibuprofen and naproxen. Diclofenac is a potent inhibitor of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are responsible for inflammation and pain.

Mechanism of Action

Diclofenac exerts its pharmacological effects by inhibiting the activity of COX, which is responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX, 2-(3,4-dichlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the regulation of inflammation. Diclofenac has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. In addition, 2-(3,4-dichlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for use in laboratory experiments. It is readily available, easy to administer, and has a well-established safety profile. However, 2-(3,4-dichlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several limitations, including its potential to cause gastrointestinal side effects, such as ulcers and bleeding. In addition, 2-(3,4-dichlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has been shown to have a negative impact on renal function, particularly in patients with pre-existing renal impairment.

Future Directions

There are several future directions for research on 2-(3,4-dichlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione. One area of interest is the development of novel formulations of 2-(3,4-dichlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione that can reduce the risk of gastrointestinal side effects. Another area of interest is the investigation of the potential of 2-(3,4-dichlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione as an anticancer agent, as it has been shown to have antiproliferative and proapoptotic effects in cancer cells. Finally, there is a need for further research on the long-term safety and efficacy of 2-(3,4-dichlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione, particularly in vulnerable populations such as the elderly and those with pre-existing medical conditions.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout. Diclofenac is also used in the treatment of postoperative pain and for the management of acute pain.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-4,5-dimethoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO4/c1-22-12-6-4-9-13(14(12)23-2)16(21)19(15(9)20)8-3-5-10(17)11(18)7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFDZWNXSPSWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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